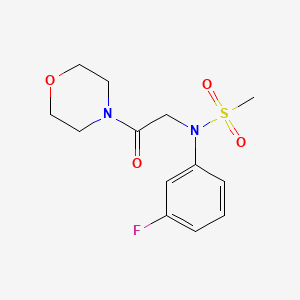
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, commonly known as CPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPM is a synthetic compound that belongs to the class of phenethylamines. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further exploration.
Mechanism of Action
The exact mechanism of action of CPM is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. CPM has been found to increase the levels of dopamine and serotonin in the brain, which are known to be involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
CPM has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further exploration. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. CPM has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
CPM has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. CPM is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one of the limitations is that CPM is not readily available commercially, which can make it difficult for researchers to obtain the compound.
Future Directions
There are several future directions for the research on CPM. One of the areas that require further investigation is the mechanism of action of CPM. Understanding the exact mechanism of action of CPM can help in the development of more effective therapeutic agents. Another area that requires further investigation is the potential use of CPM in the treatment of neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of CPM in humans.
Conclusion:
In conclusion, CPM is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPM has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further exploration. Further studies are needed to determine the safety and efficacy of CPM in humans, and to develop more effective therapeutic agents based on the compound.
Synthesis Methods
CPM can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base. The resulting compound is then reacted with 2,4-dimethylphenol in the presence of a catalyst to produce CPM.
Scientific Research Applications
CPM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. CPM has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-6-15(12(2)7-11)24-10-18(21)20-14-9-16(22-3)13(19)8-17(14)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWSSLOTIJCELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5801378.png)




![2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)